(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol
Overview
Description
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a fluorine atom at the 3’ position and a methanol group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol typically involves the nucleophilic aromatic substitution of a fluorinated biphenyl precursor. One common method is the reaction of 3’-fluoro-4-bromobiphenyl with a suitable nucleophile, such as methanol, under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the leaving group to yield the desired product .
Industrial Production Methods
Industrial production of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol may involve large-scale nucleophilic aromatic substitution reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (3’-Fluoro-[1,1’-biphenyl]-4-YL)aldehyde or (3’-Fluoro-[1,1’-biphenyl]-4-YL)carboxylic acid.
Reduction: Formation of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methane.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- (4’-Fluoro-[1,1’-biphenyl]-4-YL)methanol
- (3’-Chloro-[1,1’-biphenyl]-4-YL)methanol
- (3’-Bromo-[1,1’-biphenyl]-4-YL)methanol
Uniqueness
(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a valuable compound for various applications .
Biological Activity
(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and brain cancer (T98G).
Key Findings:
- Cytotoxicity: The compound exhibited significant cytotoxic effects on MCF-7 and T98G cell lines with IC50 values ranging from 20 to 50 µM depending on the exposure duration and concentration.
- Mechanism of Action: The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, leading to increased cell death in cancerous cells while showing reduced toxicity towards normal human cells (HEK293) .
Cell Line | IC50 (µM) | Treatment Duration | Notes |
---|---|---|---|
MCF-7 | 20 | 24 hours | Significant inhibition observed |
T98G | 30 | 48 hours | Induction of apoptosis confirmed |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Key Signaling Pathways: It has been reported to inhibit pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell proliferation and survival .
Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted by researchers demonstrated that treatment with this compound resulted in a dose-dependent decrease in MCF-7 cell viability. The study utilized various concentrations and analyzed cell morphology changes post-treatment.
Results:
- At 50 µM concentration, a 70% reduction in cell viability was observed after 48 hours.
- Morphological assessment indicated significant changes in cell shape indicative of apoptosis.
Study 2: Comparative Analysis with Other Compounds
In a comparative study assessing various biphenyl derivatives, this compound showed superior efficacy against T98G cells compared to other derivatives lacking the fluoro substituent. This highlights the importance of functional group variation in enhancing biological activity .
Properties
IUPAC Name |
[4-(3-fluorophenyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBNEOSMNIVQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362684 | |
Record name | 4-(3-FLUOROPHENYL)BENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773873-05-5 | |
Record name | 4-(3-FLUOROPHENYL)BENZYL ALCOHOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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